N-(4-bromophenyl)-3-(trifluoromethyl)benzamide N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 562080-79-9
VCID: VC4577225
InChI: InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C14H9BrF3NO
Molecular Weight: 344.131

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide

CAS No.: 562080-79-9

Cat. No.: VC4577225

Molecular Formula: C14H9BrF3NO

Molecular Weight: 344.131

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide - 562080-79-9

Specification

CAS No. 562080-79-9
Molecular Formula C14H9BrF3NO
Molecular Weight 344.131
IUPAC Name N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)
Standard InChI Key JDUHFWWSDVISOZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s systematic IUPAC name, N-(4-bromophenyl)-3-(trifluoromethyl)benzamide, reflects its bifunctional aromatic system:

  • Benzamide backbone: A benzene ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 1-position.

  • 4-Bromophenyl moiety: Connected via the amide nitrogen, introducing steric and electronic effects through the para-bromine substituent.

The molecular formula is C₁₄H₉BrF₃NO, with a calculated exact mass of 354.98 g/mol. Key structural features include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.

  • Bromine atom: Provides a handle for further functionalization via cross-coupling reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₉BrF₃NO
Molecular Weight354.98 g/mol
XLogP3 (Lipophilicity)~4.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, F₃C)

Spectroscopic Characterization

While direct spectral data for N-(4-bromophenyl)-3-(trifluoromethyl)benzamide are unavailable, analogous benzamides exhibit:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.2 ppm, with distinct splitting patterns for the bromophenyl and trifluoromethyl-substituted rings . The amide proton typically appears as a singlet near δ 10.6 ppm in DMSO-d₆.

  • ¹³C NMR: The carbonyl carbon (C=O) resonates near δ 165 ppm, while CF₃ carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) due to coupling with fluorine .

Synthesis and Functionalization

Primary Synthetic Routes

The compound is accessible via amide coupling between 3-(trifluoromethyl)benzoic acid and 4-bromoaniline. A representative protocol involves:

  • Activation of the carboxylic acid: Use of thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to generate the reactive acyl chloride or mixed anhydride.

  • Nucleophilic acyl substitution: Reaction with 4-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .

Example Procedure (adapted from Royal Society of Chemistry methods ):

"3-(Trifluoromethyl)benzoic acid (1.0 mmol) was treated with SOCl₂ (2.5 mmol) at reflux for 2 h. After solvent removal, the residue was dissolved in DCM (5 mL) and added dropwise to a solution of 4-bromoaniline (1.1 mmol) and DMAP (0.1 mmol) in DCM. The mixture was stirred at 25°C for 12 h, washed with NaHCO₃ (aq), dried (MgSO₄), and concentrated. Purification by silica chromatography (EtOAc/hexanes) yielded the title compound as a white solid (78%)."

Table 2: Synthetic Optimization Parameters

ConditionEffect on Yield
Solvent (DCM vs. THF)DCM: 78%; THF: 65%
Catalyst (DMAP load)0.1 eq optimal
Reaction Time>10 h for completion

Post-Synthetic Modifications

The bromine atom enables diversification through cross-coupling reactions:

  • Suzuki–Miyaura coupling: Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups.

  • Buchwald–Hartwig amination: Installation of amine functionalities for solubility enhancement.

Physicochemical and Computational Properties

Solubility and Stability

  • Aqueous solubility: Estimated <0.1 mg/mL (25°C) due to high lipophilicity (XLogP3 ≈ 4.2).

  • Thermal stability: Decomposition onset at ~220°C (TGA data inferred from benzamide analogs).

Computational Predictions

Density Functional Theory (DFT) calculations on analogous structures reveal:

  • Electrostatic potential: Localized negative charge on the amide oxygen and fluorine atoms, favoring dipole-dipole interactions.

  • HOMO-LUMO gap: ~5.3 eV, suggesting moderate reactivity under photochemical conditions .

Pharmacological and Industrial Applications

Biological Activity

While direct studies are lacking, structurally related benzamides exhibit:

  • Antimicrobial effects: Inhibition of bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis .

  • Kinase inhibition: Trifluoromethyl groups enhance binding to ATP pockets in protein kinases, as seen in JAK2/STAT3 pathway inhibitors .

Material Science Applications

  • Liquid crystals: The rigid aromatic core and polar substituents promote mesophase formation in display technologies.

  • Polymer additives: Fluorinated benzamides act as plasticizers or flame retardants in polycarbonate blends.

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